3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Quinazoline core : A bicyclic structure that is common in various bioactive compounds.
- Carboxamide group : Contributes to the compound's solubility and bioactivity.
- Sulfanyl moiety : May enhance interactions with biological targets.
Antiviral Activity
Preliminary studies indicate that this compound exhibits significant antiviral properties. Specifically, it has been shown to inhibit the replication of Hepatitis B Virus (HBV) in vitro. The mechanism involves interference with viral entry or replication processes, making it a candidate for further development as an antiviral agent against HBV .
Cytotoxicity and Anticancer Potential
Research has demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against non-small cell lung carcinoma and ovarian cancer cells. The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in tumor progression. For instance, it has been identified as a potential inhibitor of ADAM17 (a disintegrin and metalloproteinase), which plays a role in the shedding of membrane proteins that promote tumor growth . This inhibition could lead to reduced inflammatory responses associated with tumorigenesis.
Study 1: Antiviral Efficacy
In a controlled study involving HBV-infected cell cultures, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viral load. The most effective concentration reduced viral replication by over 70%, highlighting its potential as an antiviral therapeutic agent .
Study 2: Anticancer Activity
A series of experiments were conducted on A549 (lung cancer) and OVCAR3 (ovarian cancer) cell lines. The compound was administered at concentrations ranging from 1 µM to 10 µM. Results indicated significant cytotoxicity at higher concentrations, with IC50 values calculated at approximately 5 µM for both cell lines. Flow cytometry analysis confirmed increased apoptosis rates and cell cycle arrest in treated cells .
Research Findings Summary
The following table summarizes key findings related to the biological activity of the compound:
特性
IUPAC Name |
3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-16(2)12-13-29-25(32)21-11-10-20(24(31)27-17(3)4)14-22(21)28-26(29)33-15-23(30)19-8-6-18(5)7-9-19/h6-11,14,16-17H,12-13,15H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYUBRXVLBNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。